molecular formula C4H8N4O3 B1379745 (5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate CAS No. 960250-80-0

(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate

Cat. No.: B1379745
CAS No.: 960250-80-0
M. Wt: 160.13 g/mol
InChI Key: DVXATJGUAOUDJU-UHFFFAOYSA-N
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Description

“(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate” is a chemical compound with the formula C4H6N4O2 . It is a representative of aminoazolecarboxylic acids, which are extensively studied due to their capability to form heteroaromatic oligoamides and affect gene expression .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 142.12, a predicted density of 1.693±0.06 g/cm3, a melting point of 220 °C (decomp), and a predicted boiling point of 546.9±52.0 °C .

Scientific Research Applications

Metabolic Pathways and Disorders

  • Tyrosinemia and Hawkinsinuria : Research has identified the metabolic pathways involving tyrosine metabolites, highlighting the role of specific enzymes in genetic disorders like tyrosinemia type III and hawkinsinuria. These studies elucidate how alterations in enzyme activity can lead to the accumulation of specific metabolites, offering insights into potential areas of application for related compounds in understanding or treating metabolic disorders (Niederwieser et al., 1978) (Tomoeda et al., 2000).

Pharmacokinetics and Drug Metabolism

  • Drug Excretion and Metabolism : Studies on the excretion of specific compounds and their metabolites in humans and animals contribute to understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents. For example, the absorption, metabolism, and excretion patterns of prostaglandin D2 receptor antagonists have been explored, which could be relevant to the study of similar compounds (Karanam et al., 2007).

Toxicology and Safety Studies

  • Toxicological Assessments : Research on the toxic effects of various compounds, including acetic acid and its derivatives, provides critical information on safety, potential therapeutic indices, and risk assessment for human exposure. These studies are essential for developing safe and effective treatments (Sun & Corbett, 2017).

Neurochemistry and Behavioral Studies

  • Monoamine and Amino Acids Turnover : Investigations into the effects of specific amino acids on monoamine and amino acid turnover in neurological conditions offer a window into how related compounds might influence brain chemistry and function, which could have therapeutic implications (Castells et al., 1979).

Mechanism of Action

While the specific mechanism of action for “(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate” is not explicitly mentioned in the search results, compounds comprising a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents have been synthesized and evaluated for antifungal activity .

Properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.H2O/c5-4-6-2(7-8-4)1-3(9)10;/h1H2,(H,9,10)(H3,5,6,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXATJGUAOUDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143832-52-4
Record name (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate

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